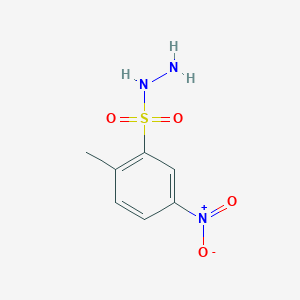

2-Methyl-5-nitrobenzenesulfonohydrazide

Description

Overview of Sulfonohydrazide Class in Organic Chemistry

The sulfonohydrazides are a class of organic compounds characterized by the functional group -SO₂NHNH₂, where a sulfonyl group is attached to a hydrazine (B178648) moiety. wikipedia.orgtaxonomy.nl In the general formula R-SO₂NHNH₂, 'R' represents an aryl or alkyl group. wikipedia.org Unlike alkylhydrazines, sulfonohydrazides are notably nonbasic due to the electron-withdrawing nature of the adjacent sulfonyl group. wikipedia.org

This class of compounds serves as versatile and important reagents in organic synthesis. researchgate.net They are stable, often crystalline solids that act as valuable building blocks for creating a variety of chemical bonds, including carbon-sulfur, sulfur-nitrogen, and carbon-nitrogen bonds. researchgate.net Sulfonyl hydrazides are widely recognized for their role in generating sulfonyl radicals, participating in cross-coupling reactions, and serving as sources of diimide. wikipedia.orgresearchgate.net Their derivatives, particularly hydrazones formed by condensation with ketones and aldehydes, are key intermediates in fundamental organic transformations such as the Shapiro reaction and the Eschenmoser–Tanabe fragmentation. wikipedia.org

Historical Context of Substituted Benzenesulfonohydrazides Research

Substituted benzenesulfonohydrazides have long been utilized in organic synthesis, but their application has evolved significantly over the decades. A pivotal moment in their modern application came in 1996 with a report on the use of a related compound, 2-nitrobenzenesulfonyl hydrazide (NBSH), in the Mitsunobu reaction for the stereospecific conversion of alcohols. nih.gov This research highlighted the utility of nitro-substituted benzenesulfonohydrazides in facilitating complex transformations under mild conditions, such as the reduction of allylic, benzylic, and saturated alcohols. nih.gov

While these reagents have been known for some time, intensive research in recent years has focused on expanding their role. For instance, reviews from the late 2010s have systematically categorized their applications, particularly focusing on their function as sulfonyl sources to create sulfone compounds. researchgate.net This recent surge in research underscores the expanding importance and deeper understanding of the reaction mechanisms and synthetic potential of substituted benzenesulfonohydrazides. researchgate.net

Significance of 2-Methyl-5-nitrobenzenesulfonohydrazide within Sulfonohydrazide Derivatives

This compound, with the molecular formula C₇H₉N₃O₄S, holds a specific and significant place within the broader class of sulfonohydrazide derivatives. chemscene.com Its chemical structure, featuring a benzene (B151609) ring substituted with a methyl group at the 2-position and a nitro group at the 5-position, is key to its reactivity. The presence and positions of these functional groups—the electron-donating methyl group and the strongly electron-withdrawing nitro group—modulate the electronic properties of the aromatic ring and the reactivity of the sulfonohydrazide moiety.

This particular substitution pattern makes this compound a valuable intermediate in organic synthesis. It is frequently employed in the synthesis of hydrazones and Schiff bases through condensation reactions with aldehydes and ketones. Furthermore, it serves as a reagent in transformations like the Mitsunobu reaction, where it facilitates the conversion of alcohols into intermediates for further reactions. nih.gov The compound's utility is tied to its ability to generate reactive intermediates under specific, often mild, conditions, making it suitable for the synthesis of complex molecules. nih.gov

Compound Properties

| Property | Value |

| CAS Number | 53516-95-3 chemscene.com |

| Molecular Formula | C₇H₉N₃O₄S chemscene.com |

| Molecular Weight | 231.23 g/mol chemscene.com |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-5-2-3-6(10(11)12)4-7(5)15(13,14)9-8/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDLQNGMGFULGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228365 | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53516-95-3 | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53516-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 Nitrobenzenesulfonohydrazide

Direct Synthesis Routes

The most straightforward methods to produce 2-Methyl-5-nitrobenzenesulfonohydrazide involve the reaction of a pre-formed sulfonyl chloride with hydrazine (B178648) or the nitration of a sulfonohydrazide precursor.

The principal direct route to this compound is the reaction of 2-Methyl-5-nitrobenzenesulfonyl chloride with hydrazine hydrate (B1144303). This nucleophilic substitution reaction is a standard method for forming sulfonohydrazides.

The reaction is typically carried out by dissolving the sulfonyl chloride in a suitable solvent, such as tetrahydrofuran, and then adding a solution of hydrazine hydrate while maintaining a cool temperature (e.g., 10–20°C) to control the exothermic reaction. After the initial reaction, the mixture is stirred for a short period to ensure completion. The product, this compound, can then be isolated by precipitation upon the addition of water to the reaction mixture, followed by filtration and drying. This method is analogous to the well-documented synthesis of other arylsulfonylhydrazides.

An alternative pathway to the title compound involves the direct nitration of 2-methylbenzenesulfonohydrazide (B1354231). In this approach, the sulfonohydrazide functional group is already in place, and the nitro group is introduced onto the aromatic ring in the final step. This reaction is a classic example of electrophilic aromatic substitution.

The process utilizes a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile. The 2-methylbenzenesulfonohydrazide is treated with this mixture under controlled temperature conditions. The methyl group on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions, while the sulfonohydrazide group is a deactivating meta-director. The resulting product is the desired this compound, though isomeric impurities may also be formed.

Precursor Synthesis

The availability of high-quality precursors is critical for the successful synthesis of this compound. The following sections detail the preparation of these key starting materials.

2-Methyl-5-nitrobenzenesulfonyl chloride is a crucial intermediate. Its synthesis is typically achieved through the direct chlorosulfonation of p-nitrotoluene. In a common industrial method, p-nitrotoluene is dissolved in an organic solvent like chlorobenzene (B131634) or dichloromethane (B109758) and reacted with chlorosulfonic acid. echemi.com The reaction temperature is maintained between 100-150°C. echemi.com After the reaction is complete, a post-treatment process involving washing with water and concentration of the organic phase yields the 2-methyl-5-nitrobenzenesulfonyl chloride product. echemi.com

Table 1: Physical and Chemical Properties of 2-Methyl-5-nitrobenzenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 121-02-8 |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| Melting Point | 41-45 °C |

| Boiling Point | 135-137 °C / 0.7 mmHg |

| Appearance | Solid |

The synthesis of 2-Methyl-5-nitrobenzene-1-sulfonic acid is accomplished by the sulfonation of p-nitrotoluene. One laboratory-scale method involves carefully adding p-nitrotoluene to a threefold quantity of oleum (B3057394) (fuming sulfuric acid containing 25% sulfur trioxide) at 70°C. prepchem.com The temperature of the exothermic reaction is carefully controlled to not exceed 110-115°C to prevent charring. prepchem.com The mixture is heated until the sulfonation is complete, which is indicated by the absence of the p-nitrotoluene odor in a test sample diluted with water. prepchem.com The reaction product is then cooled and poured onto ice, and the 2-methyl-5-nitrobenzene-1-sulfonic acid can be isolated as its sodium salt by saturating the solution with sodium chloride. prepchem.com An alternative industrial process involves the sulfonation of p-nitrotoluene with SO₃ gas. google.com

Table 2: Reaction Conditions for the Sulfonation of p-Nitrotoluene

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | p-Nitrotoluene | prepchem.com |

| Reagent | Oleum (25% SO₃) | prepchem.com |

| Initial Temperature | 70°C | prepchem.com |

| Reaction Temperature | 110-115°C | prepchem.com |

| Work-up | Pouring onto ice, salting out with NaCl | prepchem.com |

The synthesis of the precursors for this compound is fundamentally based on electrophilic aromatic substitution reactions, specifically nitration and sulfonation. masterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO₂) onto an aromatic ring. For substrates like benzene or toluene (B28343), this is achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.ukchemguide.co.uk The sulfuric acid serves as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk The reactivity of the aromatic ring is influenced by the substituents it carries; electron-donating groups like the methyl group (-CH₃) in toluene increase the reaction rate compared to benzene and direct the incoming nitro group to the ortho and para positions. chemguide.co.uklibretexts.org Conversely, electron-withdrawing groups, such as the nitro group itself, deactivate the ring and direct incoming groups to the meta position. chemguide.co.uklibretexts.org

Sulfonation: This process introduces a sulfonic acid group (-SO₃H) onto an aromatic ring. It is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.com In this case, SO₃ acts as the electrophile. The reaction is reversible, which is a distinguishing feature among electrophilic aromatic substitution reactions. masterorganicchemistry.com The orientation of the incoming sulfonic acid group is also governed by the existing substituents on the benzene ring, following the same principles of ortho, para, or meta direction as in nitration.

Derivatization Strategies and Functional Group Transformations

Formation of Hydrazones and Schiff Bases

The primary amino group of the sulfonohydrazide readily undergoes condensation reactions with carbonyl compounds, leading to the formation of stable N-substituted derivatives. This reactivity is fundamental to its role as a synthon for more complex molecular architectures.

2-Methyl-5-nitrobenzenesulfonohydrazide reacts with a wide array of aldehydes and ketones to form the corresponding N-sulfonylhydrazones or Schiff bases. This classic condensation reaction typically proceeds by mixing the sulfonohydrazide with the carbonyl compound in a suitable solvent, often with acid catalysis. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The synthetic utility of this reaction is demonstrated in the preparation of various hydrazone derivatives. For instance, studies on analogous hydrazides, such as 2-methyl-5-nitro-6-phenylnicotinohydrazide, have shown that condensation with substituted aldehydes is a straightforward and efficient process for generating a library of hydrazone compounds. mdpi.com The reaction of this nicotinohydrazide with various aromatic aldehydes proceeds to give the corresponding hydrazones, which can exist as a mixture of isomers. mdpi.comnih.gov This highlights a general and robust method applicable to this compound for creating diverse molecular scaffolds. mdpi.commagritek.com

Table 1: Examples of Condensation Reactions with Aldehydes This table is illustrative, based on the reactivity of analogous hydrazides.

| Hydrazide Precursor | Aldehyde | Resulting Product Class |

|---|---|---|

| This compound | Benzaldehyde | N'-(phenylmethylidene)-2-methyl-5-nitrobenzenesulfonohydrazide |

| This compound | 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene-2-methyl-5-nitrobenzenesulfonohydrazide |

A specific and widely utilized example of hydrazone formation is the reaction with acetone to yield N-isopropylidene derivatives. This reaction is particularly well-documented for the closely related compound, o-nitrobenzenesulfonyl hydrazide (NBSH), to form N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (B178648) (IPNBSH). researchgate.netnih.gov The synthesis is typically achieved by dissolving the sulfonohydrazide in acetone, which serves as both the solvent and the reactant. researchgate.net The reaction proceeds readily at room temperature, and the product can be isolated in high yield as a stable, crystalline solid after removal of the solvent and purification. researchgate.net

This transformation is significant as the resulting N-isopropylidene group acts as a protecting group for the hydrazide, which can be hydrolyzed under mild conditions. nih.govscispace.com The IPNBSH reagent, for example, is employed in alcohol reduction reactions where the isopropylidene group is cleaved to reveal the reactive sulfonyl hydrazide intermediate. nih.govscispace.com Given the structural similarity, this compound is expected to react with acetone in a similar fashion to produce N-Isopropylidene-2-methyl-5-nitrobenzenesulfonohydrazide.

Reaction Scheme for N-Isopropylidene Derivative Synthesis: Based on the synthesis of the analogous o-nitro derivative.

This compound + Acetone → N-Isopropylidene-2-methyl-5-nitrobenzenesulfonohydrazide + H₂O

The procedure involves stirring the sulfonohydrazide in acetone until the starting material is fully converted, followed by solvent evaporation and purification of the resulting powder, often by washing with a non-polar solvent like hexanes.

Modifications at the Sulfonyl or Nitro Moieties

The presence of the sulfonyl and nitro groups on the 2-methylbenzenesulfonohydrazide (B1354231) backbone offers distinct avenues for chemical manipulation. The reactivity of each group can be selectively targeted to achieve desired structural modifications.

Modifications at the Sulfonyl Moiety

The sulfonyl hydrazide group is a versatile functional handle for derivatization. The precursor, 2-methyl-5-nitrobenzenesulfonyl chloride, is a key intermediate for these modifications. It readily reacts with a variety of nucleophiles, particularly amines, to form a range of N-substituted sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and proceeds with the displacement of the chloride atom on the sulfonyl group.

The general reaction involves the treatment of 2-methyl-5-nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of amines can be employed, leading to a diverse library of sulfonamide derivatives. For instance, the reaction with simple alkylamines or anilines introduces corresponding N-alkyl or N-aryl substituents.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Ammonia | 2-Methyl-5-nitrobenzenesulfonamide | High temperature and pressure, catalyst, ammonia water, organic solvent | High |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Dibutylamine | N,N-Dibutyl-2-methyl-5-nitrobenzenesulfonamide | 1.0 M aqueous sodium hydroxide | 94 |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | 1-Octylamine | N-(1-Octyl)-2-methyl-5-nitrobenzenesulfonamide | 1.0 M aqueous sodium hydroxide | 98 |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Hexamethylenimine | 1-[(2-Methyl-5-nitrophenyl)sulfonyl]hexamethylenimine | 1.0 M aqueous sodium hydroxide | 97 |

| 4-Methylbenzenesulfonyl chloride | 2-Nitroaniline | 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | Not specified | 93 |

This table presents data on the synthesis of N-substituted sulfonamides from sulfonyl chlorides and various amines, illustrating the versatility of this reaction for derivatization.

Furthermore, the hydrazide portion of the this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction provides another route to introduce a wide variety of substituents.

Modifications at the Nitro Moiety

The nitro group on the aromatic ring is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring and can itself be the target of chemical transformations.

Reduction of the Nitro Group: A primary modification of the nitro group is its reduction to an amino group (-NH2). This transformation is of great importance as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties of the benzene ring and opening up further avenues for derivatization, such as diazotization and coupling reactions.

Several methods are available for the reduction of aromatic nitro compounds, and the choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. These reactions are robust and widely used in organic synthesis. For example, 2-methyl-5-nitrophenol can be reduced to 2-methyl-5-aminophenol. smolecule.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst. For instance, the reduction of 2-nitroaniline to o-phenylenediamine can be achieved using hydrazine hydrate (B1144303) in the presence of various catalytic systems. nih.govresearchgate.net

| Starting Material | Reagent(s) | Product | Key Features |

| Aromatic Nitro Compound | H2, Pd/C or Raney Nickel | Aromatic Amine | Clean, efficient, potential for reduction of other groups |

| Aromatic Nitro Compound | Fe, HCl or Sn, HCl | Aromatic Amine | Robust, widely used, requires acidic conditions |

| 2-Nitroaniline | Hydrazine hydrate, Catalyst | o-Phenylenediamine | Transfer hydrogenation, avoids gaseous hydrogen |

| 2-Methyl-5-nitrophenol | Reducing agent | 2-Methyl-5-aminophenol | Formation of the corresponding amine smolecule.com |

This table summarizes common methods for the reduction of aromatic nitro compounds to their corresponding amines.

A specific patent describes a method for the preparation of 2-methyl-5-aminobenzenesulfonamide from 2-methyl-5-nitrobenzenesulfonyl chloride via a hydrogenation addition reaction in the presence of a catalyst and ammonia water. google.com

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com This effect is most pronounced at the positions ortho and para to the nitro group. While the sulfonohydrazide group is at the 1-position and the methyl group is at the 2-position, the nitro group at the 5-position can facilitate the displacement of a suitable leaving group at the 2- or 6-positions. In the case of this compound, a leaving group would need to be introduced onto the ring for such reactions to occur. For instance, in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-5-nitrobenzenesulfonohydrazide, a combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation techniques provides a complete picture of its structure.

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydrazide moiety (-NH-NH₂). The aromatic region would show three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the methyl, nitro, and sulfonohydrazide groups. The -NH and -NH₂ protons of the hydrazide group are exchangeable and may appear as broad singlets. Their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Data is illustrative, based on typical values for similar structures.)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ 2.65 | Singlet | CH₃ |

| ~ 4.50 | Broad Singlet | -NH₂ |

| ~ 7.45 | Doublet | Aromatic H (H-3) |

| ~ 8.20 | Doublet of Doublets | Aromatic H (H-4) |

| ~ 8.60 | Doublet | Aromatic H (H-6) |

| ~ 9.50 | Broad Singlet | -SO₂NH- |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show seven carbon signals: one for the methyl group, and six for the aromatic carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon atom bearing the nitro group (C-5) and the carbon attached to the sulfonyl group (C-1) would be significantly affected.

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Data is illustrative, based on typical values for similar structures.)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 20.5 | CH₃ |

| ~ 122.0 | Aromatic C (C-6) |

| ~ 127.5 | Aromatic C (C-4) |

| ~ 133.0 | Aromatic C (C-3) |

| ~ 138.0 | Aromatic C (C-2) |

| ~ 142.0 | Aromatic C (C-1) |

| ~ 148.0 | Aromatic C (C-5) |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the assignment of ¹H and ¹³C signals and establishing the connectivity of the molecular structure. An HMBC experiment on this compound would reveal correlations between protons and carbons that are separated by two or three bonds.

Expected key HMBC correlations would include:

Correlations from the methyl protons (δ ~2.65 ppm) to the aromatic carbons C-1, C-2, and C-3.

Correlations between the aromatic proton H-6 (δ ~8.60 ppm) and carbons C-1, C-2, and C-4.

Correlations from the NH proton (δ ~9.50 ppm) to the aromatic carbon C-1.

These correlations would definitively confirm the substitution pattern on the benzene ring.

Molecules containing sulfonohydrazide groups can exhibit complex NMR spectra due to the presence of conformational isomers, or rotamers. Restricted rotation around the S-N and N-N single bonds can lead to the existence of multiple, slowly interconverting conformations in solution at room temperature. This phenomenon, if present in this compound, would result in the duplication or broadening of signals in both the ¹H and ¹³C NMR spectra. The ratio of these duplicate signals would correspond to the relative populations of the different stable conformers. Detailed analysis, often supported by computational modeling, is required to assign these signals to specific Z/E isomers or other conformational states.

Vibrational Spectroscopy (IR, FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and N=O bonds.

The N-H stretching vibrations of the hydrazide group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong and readily identifiable, usually found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The nitro (NO₂) group also gives rise to two strong characteristic bands corresponding to its asymmetric and symmetric stretches.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3200 | N-H Stretch | Hydrazide (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1560 - 1520 | Asymmetric N=O Stretch | Nitro (-NO₂) |

| 1360 - 1340 | Symmetric N=O Stretch | Nitro (-NO₂) |

| 1350 - 1300 | Asymmetric S=O Stretch | Sulfonyl (-SO₂) |

|

Mass Spectrometry (MS, HR-EIMS)

Mass spectrometry is a critical analytical technique for the structural confirmation of this compound and its derivatives. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) is frequently employed to determine the precise molecular weight and elemental composition of these compounds.

In Electrospray Ionization Mass Spectrometry (ESI-MS), typically conducted in positive ion mode, this compound is expected to exhibit a protonated molecular ion peak ([M+H]⁺). For instance, a peak at an m/z of 259 would correspond to the protonated form of the title compound. chemicalbook.com For related derivatives, HR-EIMS data has been used to confirm molecular formulas by comparing the calculated and observed molecular ion peaks. As an example, a derivative with the formula C₁₅H₁₂ClN₃O₄S had a calculated m/z of 365.0237, which closely matched the observed molecular ion peak at m/z 365.0217.

The fragmentation of sulfonamides under mass spectrometry is characterized by several key pathways. A common fragmentation involves the cleavage of the S-N bond. For many sulfonamides, a significant fragmentation pathway is the loss of sulfur dioxide (SO₂), a fragment with a mass of 64 Da. This elimination is often facilitated by the substitution pattern on the aromatic ring.

A proposed fragmentation pattern for this compound under electron ionization would likely involve the initial formation of the molecular ion. Subsequent fragmentation could lead to the ions detailed in the table below.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| m/z | Postulated Fragment |

|---|---|

| 231 | [C₇H₉N₃O₄S]⁺ (Molecular Ion) |

| 185 | [C₇H₇NO₂S]⁺ |

| 170 | [C₆H₆N₂O₂S]⁺ |

| 155 | [C₇H₇O₂S]⁺ |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography of Related Structures

In the crystal structure of the related 2-methyl-5-nitrobenzenesulfonamide, the molecule exhibits a non-planar conformation. nih.govresearchgate.net A notable feature is the orientation of the nitro group relative to the benzene ring. The nitro group is twisted from the plane of the benzene ring by an angle of 9.61(2)°. nih.govresearchgate.net This twisting is a common feature in para-substituted nitrobenzene (B124822) derivatives and is influenced by intermolecular interactions within the crystal lattice. mdpi.com The geometry around the sulfur atom in the sulfonamide group is tetrahedral.

The crystal packing of related sulfonamides is significantly influenced by a network of intermolecular hydrogen bonds. nih.gov In the case of 2-methyl-5-nitrobenzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions occur between the amino group of one molecule and the sulfonyl oxygen atoms of an adjacent molecule. This hydrogen bonding pattern results in the formation of layers parallel to the (001) crystal plane. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of 2-methyl-5-nitrobenzenesulfonohydrazide and its derivatives.

Geometry Optimization and Vibrational Frequency Analysis

Theoretical calculations, particularly at levels like B3LYP/6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, such as hydrazones, have successfully used DFT to model molecular geometries. nih.gov

Following optimization, vibrational frequency analysis is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. This analysis also allows for the prediction of the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For example, characteristic vibrational modes for the nitro (–NO2), sulfonyl (–SO2), and hydrazide (–NHNH2) groups can be identified and assigned.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretching | 1515 - 1560 |

| Nitro (–NO₂) | Symmetric Stretching | 1345 - 1385 |

| Sulfonyl (–SO₂) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (–SO₂) | Symmetric Stretching | 1140 - 1180 |

| N-H | Stretching | 3200 - 3400 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. researchgate.netnih.gov The MEP surface visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atoms of the hydrazide group. researchgate.netresearchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms of the hydrazide group, indicating these sites are prone to nucleophilic attack. researchgate.net This information is crucial for predicting how the molecule will interact with biological targets or other reagents. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.compearson.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms involved in electron donation and acceptance during a chemical reaction.

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Indicates the electron-donating capability. |

| E(LUMO) | -2.0 to -3.0 | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Relates to chemical reactivity and stability. wikipedia.org |

Conformational and Isomeric Analysis (e.g., Z/E isomers, Rotamers)

The structure of this compound allows for the existence of different spatial arrangements of its atoms due to rotation around single bonds, leading to various conformers or rotamers. wikipedia.orgquora.com DFT calculations are employed to determine the relative energies of these different conformations to identify the most stable ones. nih.govrsc.org

For derivatives of this compound, such as hydrazones, studies have shown the presence of Z and E isomers, and their relative stabilities have been assessed using DFT. nih.govmdpi.com It is common for such compounds to exist as a mixture of isomers in solution. nih.gov The analysis of rotational barriers around the S-N and N-N bonds can also provide insights into the flexibility of the molecule.

Thermodynamic Characterization (e.g., Gibbs Free Energy)

DFT calculations can be used to compute various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, for this compound and its isomers. scielo.brunizin.orgscielo.br The Gibbs free energy is particularly important for predicting the spontaneity of reactions and the relative stability of different isomers under specific conditions. mdpi.comscielo.br By comparing the Gibbs free energies of different conformers or isomers, the most thermodynamically favorable structure can be identified. mdpi.comscielo.br These calculations are often performed at a standard temperature and pressure to provide a basis for comparison. researchgate.netnist.gov

Molecular Modeling and Docking Studies (focused on structural insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies can provide valuable structural insights into how it might interact with biological macromolecules, such as enzymes or proteins. nih.gov

These studies can elucidate the potential binding modes and affinities of the compound within the active site of a target protein. nih.gov The interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the basis of the compound's potential biological activity. For instance, docking studies on similar sulfonamide derivatives have been used to explore their inhibitory effects on enzymes like acetylcholinesterase. The insights gained from these computational models can guide the design of more potent and selective derivatives. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of this compound and its biological activity. These methods allow for the rational design of more potent and selective derivatives.

Molecular docking is a primary computational technique used in SAR studies. This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For sulfonohydrazide derivatives, docking studies can elucidate how the compound and its analogues fit into the active site of a target protein. For instance, in studies on related hydrazide-hydrazones, molecular docking has been used to model the interactions with the active site of enzymes like laccase. mdpi.com These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the molecule within the binding pocket. mdpi.com

The structural features of this compound, namely the methyl and nitro groups on the benzene (B151609) ring and the sulfonohydrazide moiety, are crucial determinants of its activity. Computational SAR studies analyze how modifications to these groups affect binding affinity and, consequently, biological activity. For example, the position and electronic nature of substituents on the phenyl ring can be systematically varied in silico to predict their impact on target binding. Research on analogous compounds has shown that even small changes, like the position of a methyl group or the introduction of other substituents, can significantly alter biological activity. mdpi.com

The table below illustrates the type of data generated in a computational SAR study for hypothetical derivatives of a parent scaffold, showing how different functional groups can influence predicted binding energy.

| Compound/Derivative | Substituent (R) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Parent Scaffold | -H | -7.2 | Hydrogen bond with ASN208 |

| Derivative 1 | -OH | -8.5 | Additional H-bond with ASP206 |

| Derivative 2 | -OCH₃ | -7.0 | Loss of H-bond, steric hindrance |

| Derivative 3 | -Cl | -7.8 | Halogen bond with PHE265 |

This table is illustrative, based on methodologies described for related compounds, to demonstrate the principles of computational SAR analysis. mdpi.com

Density Functional Theory (DFT) calculations are also employed to understand the structural properties of such molecules, including the conformational possibilities. mdpi.com For example, steric hindrance from the methyl group may introduce rotational barriers, which can be validated through molecular dynamics (MD) simulations. By comparing the energies of different conformations, researchers can identify the most stable structures, which is essential for accurate docking and SAR analysis. mdpi.com

Reactivity and Electrophilicity Prediction

Computational methods are instrumental in predicting the chemical reactivity and electrophilic nature of this compound. Density Functional Theory (DFT) is a key methodology used for this purpose.

DFT calculations, often using a specific functional and basis set such as B3LYP/6-31G(d), can be used to optimize the molecule's geometry and calculate various electronic properties. One of the most important applications in this context is the calculation of Fukui indices. These indices are derived from the electron density and help to identify the most electrophilic and nucleophilic sites within the molecule. For a molecule like this compound, this allows for the prediction of where it is most likely to be attacked by a nucleophile.

Studies on analogous sulfonohydrazides have indicated that the presence of an electron-withdrawing nitro group enhances the electrophilicity at the sulfonyl sulfur atom. This makes the sulfur atom a prime target for nucleophilic substitution reactions. The computational data supports the understanding that the functional groups significantly influence the compound's chemical reactivity.

The table below summarizes key computational parameters used to predict reactivity for this class of compounds.

| Computational Method | Parameter Calculated | Application |

| Density Functional Theory (DFT) | Fukui Indices | Identifies electrophilic and nucleophilic sites |

| DFT (B3LYP/6-31G(d)) | Optimized Geometry | Provides the most stable 3D structure for further calculations |

| DFT | Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions |

| Molecular Dynamics (MD) | Conformational Analysis | Assesses dynamic effects and rotational barriers |

These theoretical investigations are crucial for guiding synthetic strategies. By predicting the most reactive sites, chemists can better control reaction conditions to achieve desired products and minimize byproduct formation. For example, understanding the electrophilicity of the sulfonyl sulfur helps in designing substitution reactions where the sulfonohydrazide group is replaced by other functional groups.

Reactivity and Mechanistic Studies in Organic Transformations

Role as Reagents in Reductive Processes

2-Methyl-5-nitrobenzenesulfonohydrazide and its related structures, like 2-nitrobenzenesulfonyl hydrazide (NBSH), are significant reagents in organic synthesis, particularly for reductive transformations. They serve as precursors to reactive intermediates that facilitate the reduction of various functional groups under mild conditions.

Reduction of Alcohols via Monoalkyl Diazenes (e.g., Mitsunobu Displacement, Hydrolysis, Fragmentation)

A versatile methodology for the reduction of alcohols involves their conversion to transient monoalkyl diazenes. nih.govnih.gov This process is typically initiated by a Mitsunobu reaction. In this sequence, an alcohol is reacted with a sulfonohydrazide, such as 2-nitrobenzenesulfonyl hydrazide (NBSH) or its derivatives, in the presence of a phosphine (B1218219) and an azodicarboxylate.

The Mitsunobu displacement of an alcohol with a sulfonohydrazide under these conditions leads to the formation of a 1,1-disubstituted sulfonyl hydrazine (B178648) intermediate. nih.gov This intermediate is often not isolated but is subjected to conditions that promote its fragmentation. For instance, warming the reaction mixture can lead to the elimination of 2-nitrobenzenesulfinic acid, which generates the corresponding monoalkyl diazene (B1210634). nih.gov This diazene is unstable and undergoes spontaneous loss of dinitrogen gas (N₂) to yield the reduced alkane.

A related reagent, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), offers an alternative route. nih.govnih.gov The Mitsunobu reaction with IPNBSH initially forms a stable and isolable arenesulfonyl hydrazone. This hydrazone can then be hydrolyzed in situ. The hydrolysis step is followed by fragmentation, which releases 2-nitrobenzenesulfinic acid and leads to the sigmatropic loss of dinitrogen, ultimately producing the reduced product. nih.gov This two-step sequence, involving Mitsunobu displacement followed by hydrolysis and fragmentation, provides a mild and stereospecific method for the deoxygenation of alcohols, including allylic, benzylic, and saturated alcohols. nih.gov

Diimide Alkene Reduction Protocols

2-Nitrobenzenesulfonohydrazide (NBSH), a closely related compound, is a widely used precursor for the generation of diimide (N₂H₂). acs.orgorganic-chemistry.orgnih.gov Diimide is a highly selective reducing agent for carbon-carbon multiple bonds. The in situ generation of diimide from NBSH provides an operationally simple and efficient method for alkene and alkyne reduction, offering a metal-free alternative to traditional catalytic hydrogenation. organic-chemistry.orgstackexchange.com

The decomposition of arylsulfonylhydrazides like NBSH, typically facilitated by a base such as triethylamine, generates diimide. acs.orgnih.gov This method has proven effective for the reduction of a variety of multiple bonds, even on solid-supported substrates. acs.orgnih.gov Studies have shown that terminal olefins, 1,2-disubstituted olefins, electron-poor olefins, and terminal alkynes are readily reduced by this protocol. acs.org

One-pot protocols have been developed where NBSH is formed in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, followed by the reduction of the alkene substrate. organic-chemistry.orgamazonaws.com This approach enhances the reliability and efficiency of the reduction, highlighting the unique chemoselectivity of diimide as a reducing agent. organic-chemistry.org The reaction generally proceeds with cis-stereochemistry and does not affect other sensitive functional groups like esters or amides. stackexchange.com

| Substrate Type | Reagent System | Outcome |

| Alkenes | 2-Nitrobenzenesulfonohydrazide / Base | Selective reduction to alkanes |

| Alkynes | 2-Nitrobenzenesulfonohydrazide / Base | Reduction to alkanes |

| Unsaturated Alcohols | 2-Nitrobenzenesulfonohydrazide / Triethylamine | Reduction of C=C bond |

Reaction Mechanisms of Derivatives (e.g., Schiff Base Formation)

Derivatives of sulfonohydrazides, particularly hydrazones, are synthesized through condensation reactions with aldehydes and ketones. The formation of these Schiff bases is a fundamental reaction in organic chemistry. This reaction typically involves the nucleophilic attack of the hydrazide's terminal nitrogen atom on the carbonyl carbon of an aldehyde or ketone.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. researchgate.net The initial addition product, a carbinolamine, then undergoes dehydration to form the stable C=N double bond of the hydrazone (Schiff base). The structure of these resulting hydrazones can be confirmed using spectroscopic methods like NMR and mass spectrometry. nih.gov The synthetic availability of hydrazides makes them valuable starting materials for creating a diverse range of hydrazone derivatives. nih.gov

Catalytic Applications (focusing on chemical transformations)

While direct catalytic applications of this compound itself are not extensively documented, the broader class of sulfonohydrazides and their derivatives are utilized in various catalyzed reactions.

Copper-Catalyzed Reactions (related to broader sulfonohydrazide class)

The sulfonohydrazide functional group is a key component in several copper-catalyzed transformations. For example, N-tosylhydrazones, which are derivatives of toluenesulfonohydrazide, are employed in copper-catalyzed reactions with diaryliodonium salts to construct N-arylpyrazoles and diaryl sulfones. nih.gov In these reactions, the N-tosylhydrazone serves as a precursor to in situ generated intermediates that participate in the catalytic cycle. nih.gov

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

2-Methyl-5-nitrobenzenesulfonohydrazide serves as a valuable intermediate in the construction of more complex molecules, particularly heterocyclic compounds and molecules requiring stereospecific transformations. Its utility stems from the reactive sulfonohydrazide functional group, which can participate in a variety of organic transformations.

One of the key applications is in the synthesis of hydrazones, which can then be used to form a range of heterocyclic hybrids and Schiff base derivatives. The general reactivity of acid hydrazides to form heterocyclic rings like 1,3,4-oxadiazoles and pyrazoles underscores the potential of this compound as a precursor in heterocyclic chemistry. nahrainuniv.edu.iq The synthesis of these complex structures often begins with a condensation reaction between the hydrazide and a suitable carbonyl compound.

Furthermore, related nitrobenzenesulfonyl hydrazide reagents are employed in the Mitsunobu reaction, a powerful method for the stereospecific conversion of alcohols. nih.gov In this context, the hydrazide facilitates the transformation of alcohols into monoalkyl diazene (B1210634) intermediates under mild conditions. nih.gov These intermediates are highly useful in organic synthesis for subsequent modifications, making the parent hydrazide a key component in the synthesis of complex, stereochemically defined molecules. nih.gov This methodology is noted for its reliability and adaptability in creating architecturally complex organic structures. nih.gov

Table 1: Examples of Complex Molecules Derived from Sulfonylhydrazides

| Precursor | Reagent/Reaction Type | Product Class | Reference |

|---|---|---|---|

| This compound | Aldehydes/Ketones | Schiff Bases / Hydrazones | |

| This compound | Condensation Reactions | Heterocyclic Hybrids | |

| 2-Nitrobenzenesulfonyl hydrazide (NBSH) | Alcohols / Mitsunobu Reaction | Monoalkyl Diazenes | nih.gov |

Derivatizing Agents in Analytical Chemistry (for aldehydes/ketones)

In analytical chemistry, derivatization is a common technique used to convert an analyte into a product that is more suitable for detection and analysis. This compound is particularly useful as a derivatizing agent for aldehydes and ketones.

The fundamental reaction involves the nucleophilic addition of the hydrazine (B178648) nitrogen to the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This condensation reaction results in the formation of a stable hydrazone derivative. libretexts.org Hydrazones are generally more crystalline and have sharper melting points than the parent carbonyl compounds, which facilitates their identification and characterization. The formation of these derivatives is a well-established method for the qualitative analysis of aldehydes and ketones.

The reaction to form the hydrazone is typically carried out by heating the carbonyl compound with this compound. The resulting hydrazone can be readily isolated and purified. mdpi.com This process is analogous to the Wolff-Kishner reduction, which also commences with the formation of a hydrazone from an aldehyde or ketone and a hydrazine derivative. libretexts.org The stability of hydrazones compared to the parent aldehydes makes them valuable for analytical purposes. thermofisher.com The reaction of arylsulfonylhydrazones with various reagents to form new chemical bonds further highlights their utility as stable, analyzable intermediates. nih.gov

Table 2: Derivatization Reaction with Aldehydes and Ketones

| Reactant 1 | Reactant 2 | Product Type | Significance | Reference |

|---|---|---|---|---|

| This compound | Aldehyde | Hydrazone | Stable derivative for analysis | |

| This compound | Ketone | Hydrazone | Stable derivative for analysis | |

| Hydrazine (H₂NNH₂) | Aldehyde/Ketone | Hydrazone | Intermediate in Wolff-Kishner Reduction | libretexts.org |

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies

The traditional synthesis of 2-Methyl-5-nitrobenzenesulfonohydrazide typically involves the nitration of 2-methylbenzenesulfonohydrazide (B1354231). nih.gov However, researchers are exploring more efficient and environmentally friendly methods.

One promising approach is the use of microwave-assisted synthesis . This technique has been shown to accelerate the synthesis of related hydrazide derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. fip.orgorganic-chemistry.orgnih.gov For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved using microwave irradiation, suggesting a potential pathway for the synthesis of this compound. fip.org

Another innovative technique being explored is flow electrochemistry . This method offers a scalable and efficient way to perform reactions such as anodic α-methoxylation, which can be a key step in the synthesis of complex molecules. soton.ac.uk The application of flow electrochemistry could provide a continuous and controlled process for the synthesis of precursors to this compound.

Furthermore, alternative starting materials are being investigated. A patented method describes the synthesis of the related compound 2-methyl-5-aminobenzenesulfonamide from p-nitrotoluene via sulfonation with chlorosulfonic acid followed by hydrogenation. google.com This suggests a potential synthetic route to this compound starting from readily available industrial chemicals.

| Methodology | Potential Advantages | Related Research |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. | Synthesis of 2-hydroxybenzohydrazide derivatives. fip.org |

| Flow Electrochemistry | Scalable, continuous processing, precise reaction control. | Anodic α-methoxylation of N-formylpiperidine. soton.ac.uk |

| Alternative Starting Materials | Cost-effectiveness, availability of industrial precursors. | Synthesis from p-nitrotoluene. google.com |

Exploration of New Derivatization Pathways

The derivatization of this compound opens up possibilities for creating new molecules with unique properties. Current research is moving beyond simple hydrazone formation to explore more complex heterocyclic structures.

A significant area of exploration is the synthesis of thiadiazole and oxadiazole derivatives . These five-membered heterocyclic rings are known for their diverse chemical and biological activities. The reaction of hydrazides with various reagents can lead to the formation of these scaffolds. For example, novel thiadiazole derivatives have been synthesized through the reaction of acetylated 2-aminothiadiazole and piperazine (B1678402) derivatives. nih.gov Similarly, multicomponent synthesis strategies are being developed for 2-amino-1,3,4-thiadiazoles and 2-amino-1,3,4-oxadiazoles. researchgate.net

The synthesis of azide (B81097) derivatives is another promising pathway. Organic azides are versatile intermediates that can be used in a variety of chemical transformations, including cycloaddition reactions. nih.govresearchgate.net The reaction of diazonium compounds with the azide ion is a common method for synthesizing aromatic azides. uni-muenchen.de This could be applied to derivatives of this compound to introduce an azide functional group.

Cycloaddition reactions , such as the [3+2] cycloaddition of azomethine ylides, are being used to construct complex imidazolidine (B613845) derivatives. nih.govrsc.org These reactions offer a powerful tool for creating novel spirocyclic and fused heterocyclic systems from hydrazide precursors. mdpi.comrsc.org

| Derivatization Pathway | Resulting Structures | Potential Applications |

| Thiadiazole/Oxadiazole Synthesis | 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles | Development of new functional materials. nih.govresearchgate.net |

| Azide Synthesis | Aromatic azides | Precursors for high-energy materials and click chemistry. nih.govuni-muenchen.de |

| Cycloaddition Reactions | Imidazolidines, spiro-compounds | Creation of complex molecular architectures. nih.govmdpi.com |

Advanced Computational Studies for Property Prediction and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool for understanding the properties and reactivity of molecules like this compound. nih.gov

DFT calculations can be used to predict a wide range of properties, including:

Molecular Geometry: Optimization of the molecular structure to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. nih.govwseas.comnih.gov The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. nih.gov

Spectroscopic Properties: Prediction of NMR and IR spectra, which can be compared with experimental data to confirm the structure of synthesized compounds. nih.govwseas.com

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. wseas.com

For instance, DFT studies on the related compound 2-methyl-5-nitro-6-phenylnicotinohydrazide have been used to analyze the stability of different isomers and to understand the observed NMR spectra. nih.gov Similar studies on this compound could provide valuable insights into its reactivity and guide the design of new derivatives with desired properties.

| Computational Method | Information Gained | Relevance |

| DFT Geometry Optimization | Bond lengths, bond angles, molecular conformation. | Understanding the 3D structure of the molecule. researchgate.netresearchgate.net |

| HOMO-LUMO Analysis | Electronic transitions, reactivity, kinetic stability. | Predicting reaction pathways and electronic behavior. nih.govnih.gov |

| MESP Mapping | Charge distribution, sites for nucleophilic/electrophilic attack. | Guiding derivatization strategies. wseas.com |

Applications in Diverse Areas of Chemical Science

The unique chemical structure of this compound makes it a valuable building block for the synthesis of a wide range of materials with interesting properties.

In the field of material science , there is growing interest in using such compounds as precursors for high-energy materials . The presence of the nitro group and the hydrazide moiety can contribute to a high heat of formation and good detonation properties. nih.govuni-muenchen.deorgchemres.orgrsc.orgnih.gov Research into energetic compounds has shown that linking heterocyclic rings like tetrazole and oxadiazole can lead to materials with high thermal stability and low sensitivity. nih.gov

Another potential application is in the synthesis of functional dyes . The chromophoric properties of the nitroaromatic system can be exploited to create dyes for various applications, including textiles and optoelectronics. researchgate.netcore.ac.ukresearchgate.net The incorporation of reactive groups can allow for the covalent bonding of these dyes to substrates, leading to improved fastness properties. core.ac.uk

Furthermore, the ability of the hydrazide group to coordinate with metal ions opens up the possibility of using this compound as a ligand for the synthesis of coordination polymers . unibo.itnih.gov These materials can exhibit a wide range of structures and properties, with potential applications in catalysis, gas storage, and sensing.

| Application Area | Examples | Key Features |

| High-Energy Materials | Precursors for melt-cast explosives. | High density, thermal stability, good detonation performance. nih.govnih.gov |

| Functional Dyes | Reactive dyes for textiles. | Chromophoric properties, potential for covalent bonding. core.ac.ukresearchgate.net |

| Coordination Polymers | Ligands for metal-organic frameworks. | Ability to coordinate with metal ions, formation of extended structures. unibo.itnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-methyl-5-nitrobenzenesulfonohydrazide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., sulfonyl chlorides) with hydrazine hydrate in ethanol or DMF. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio) . Post-synthesis, purity is validated using HPLC with a C18 column and UV detection at 254 nm, as described for sulfonamide analogs in chromatographic protocols .

Q. How do solvent choices (e.g., ethanol vs. DMF) impact the yield and stability of intermediates during synthesis?

- Data-Driven Insights : Ethanol promotes milder conditions but may require longer reaction times (4–6 hours at reflux). DMF accelerates reactions due to higher polarity but risks side reactions with hydrazine. Comparative studies show ethanol yields ~75% purity vs. DMF’s ~85%, but the latter demands rigorous post-reaction quenching to avoid decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Framework :

- FT-IR : Confirm N–H (3200–3300 cm⁻¹) and S=O (1350–1450 cm⁻¹) stretches.

- NMR : NMR detects aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH (δ 9.2–10.0 ppm); NMR identifies sulfonyl carbons (δ 115–125 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 259) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) calculations using Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. Studies on analogous sulfonohydrazides show nitro groups enhance electrophilicity at the sulfonyl sulfur, guiding functionalization strategies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Case Study : If NOE correlations suggest non-planar conformations, compare experimental data with Cambridge Structural Database entries or perform variable-temperature NMR to assess dynamic effects. For sulfonohydrazides, steric hindrance from the methyl group may induce rotational barriers, validated via MD simulations .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in drug discovery?

- Stability Protocol :

- pH Studies : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC.

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, suggesting storage at ≤4°C in anhydrous conditions .

Methodological and Theoretical Considerations

Q. What experimental designs minimize byproduct formation during hydrazide synthesis?

- Optimized Workflow :

Use stoichiometric hydrazine hydrate (1.2 eq) to avoid excess.

Introduce dropwise addition over 30 minutes to control exotherms.

Post-reaction, precipitate in ice-water to isolate product and remove unreacted precursors .

Q. How can structure-activity relationship (SAR) studies guide the design of sulfonohydrazide derivatives with enhanced bioactivity?

- SAR Framework :

- Nitro Group Positioning : Para-nitro substitution (vs. meta) increases electrophilicity, enhancing antimicrobial activity.

- Methyl Substituents : Improve lipophilicity (logP ~2.1), correlating with membrane permeability in Gram-negative bacteria .

Compliance and Best Practices

- Regulatory Note : Follow FDA guidelines for non-clinical studies (21 CFR Part 58). Avoid in vivo testing without IACUC approval due to nitro group toxicity .

- Theoretical Alignment : Link synthesis protocols to Marcus theory for electron-transfer reactions or Hammett substituent constants for nitro-group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.